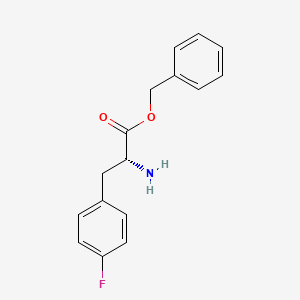
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) is a compound that combines the properties of two distinct chemical entities: 4-Methylbenzenesulfonic acid and 2,3,4,5,6-pentafluorophenol 4-Methylbenzenesulfonic acid is known for its role as a strong organic acid, while 2,3,4,5,6-pentafluorophenol is recognized for its unique fluorinated phenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) typically involves the reaction of 4-Methylbenzenesulfonic acid with 2,3,4,5,6-pentafluorophenol under controlled conditions. One common method is to dissolve both reactants in an appropriate solvent and then heat the mixture to facilitate the reaction. The reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and allow for better control over reaction parameters. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phenolic compounds.
Substitution: The fluorine atoms in the pentafluorophenol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfonic acid derivatives, while substitution reactions can produce a variety of fluorinated phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying enzyme activities.
Wirkmechanismus
The mechanism by which Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the pentafluorophenol moiety can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate enzyme activities and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its strong acidic properties and use as a catalyst.
2,3,4,5,6-Pentafluorophenol: Recognized for its unique fluorinated structure and applications in organic synthesis.
Uniqueness
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) is unique due to the combination of the strong acidic properties of 4-Methylbenzenesulfonic acid and the fluorinated structure of 2,3,4,5,6-pentafluorophenol. This combination results in a compound with enhanced reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;2,3,4,5,6-pentafluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6HF5O/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H3,(H,8,9,10);12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBHOIWGZHZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8065971.png)






![2-[[2-(Trifluoromethyl)phenyl]methylene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8066038.png)
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B8066042.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B8066055.png)



